VU 1545

描述

准备方法

合成路线及反应条件

VU-1545 的合成涉及多个步骤,首先制备核心结构,然后引入特定官能团。关键步骤包括:

吡唑环的形成: 这是通过适当的肼与二酮反应实现的。

氟苯基的引入: 此步骤涉及在特定反应条件下使用氟苯衍生物。

苯酰胺结构的形成: 这是通过使吡唑中间体与苯甲酰氯衍生物反应完成的.

工业生产方法

虽然详细的工业生产方法不容易获得,但在实验室环境中合成 VU-1545 涉及标准的有机合成技术,包括重结晶和色谱等纯化步骤,以达到高纯度 .

化学反应分析

反应类型

VU-1545 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成各种氧化衍生物。

还原: 可以进行还原反应以修饰化合物中存在的官能团。

常用试剂和条件

氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

主要产品

从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生 VU-1545 的各种氧化形式,而取代反应可以在芳香环上引入不同的官能团 .

科学研究应用

VU-1545 在科学研究中具有广泛的应用,包括:

化学: 用于研究代谢型谷氨酸受体的调节及其在化学信号传导中的作用。

生物学: 用于神经信号传导研究以及谷氨酸受体调节对细胞过程的影响。

医学: 研究其在神经系统疾病(如精神分裂症和焦虑症)中潜在的治疗作用。

工业: 用于开发靶向谷氨酸受体的新药

作用机制

VU-1545 通过作为代谢型谷氨酸受体 5 的正向变构调节剂来发挥其作用。这意味着它与受体上与谷氨酸结合位点不同的位点结合,增强受体对谷氨酸的反应。 VU-1545 对 mGluR5 的调节会导致下游信号通路激活,包括 AKT 的磷酸化,AKT 在各种细胞过程中起作用 .

相似化合物的比较

类似化合物

VU-0364770: 另一种具有类似性质的 mGluR5 正向变构调节剂。

VU-0357121: 一种对 mGluR5 调节具有可比效果的化合物。

ML-254: 以其对 mGluR5 的正向变构调节而闻名.

独特性

VU-1545 在其作为 mGluR5 的正向变构调节剂的特定结合亲和力和功效方面是独一无二的。 其独特的化学结构允许选择性调节受体,使其成为研究谷氨酸信号传导及其在神经系统疾病中的意义的宝贵工具 .

生物活性

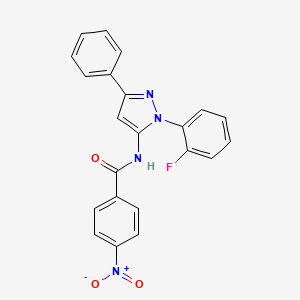

VU 1545, identified by its chemical name N-[1-(2-Fluorophenyl)-3-phenyl-1 H-pyrazol-5-yl]-4-nitrobenzamide, is a notable compound in pharmacological research due to its function as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and relevant case studies.

- CAS Number : 890764-63-3

- Molecular Formula : C22H22FN4O3

- Purity : ≥98%

This compound exhibits an effective concentration (EC50) of 9.6 nM and a dissociation constant (Ki) of 156 nM at rat mGlu5 receptors, indicating its potency in modulating these receptors . The mechanism of action involves enhancing the receptor's response to glutamate, which plays a crucial role in various neurological processes.

Biological Activity

The biological effects of this compound have been extensively studied, particularly concerning its potential therapeutic applications in neurological disorders such as schizophrenia and anxiety disorders. Below are key findings from various studies:

Table 1: Biological Activity Data for this compound

| Parameter | Value |

|---|---|

| EC50 | 9.6 nM |

| Ki | 156 nM |

| Receptor Target | mGlu5 |

| Modulation Type | Positive Allosteric Modulator |

Case Studies and Research Findings

-

Neuropharmacological Studies :

Research has indicated that this compound can enhance cognitive functions and reduce anxiety-like behaviors in animal models. In one study, administration of this compound led to improved performance in memory tasks, suggesting its potential as a cognitive enhancer . -

Behavioral Assessments :

A behavioral assessment involving rodents demonstrated that this compound significantly reduced anxiety-like behaviors in the elevated plus maze test. This finding supports the hypothesis that mGlu5 modulation can influence emotional regulation . -

Pharmacokinetics and Safety Profile :

Initial pharmacokinetic studies show that this compound has favorable absorption characteristics with a reasonable safety profile in preclinical trials. Further studies are necessary to evaluate long-term effects and potential toxicity .

Implications for Future Research

The promising results associated with this compound's modulation of mGlu5 receptors suggest several avenues for future research:

- Clinical Trials : Given its efficacy in preclinical models, clinical trials are warranted to explore its therapeutic potential in humans suffering from cognitive deficits or anxiety disorders.

- Mechanistic Studies : Further investigations into the specific pathways influenced by this compound could reveal additional therapeutic targets within the glutamatergic system.

常见问题

Basic Research Questions

Q. What is the molecular mechanism of VU 1545, and how does it differ from other inhibitors targeting similar cellular pathways?

this compound is a small-molecule inhibitor that selectively interacts with a protein involved in metabolic and growth-related signaling pathways. Its specificity arises from structural features enabling precise binding to the target protein’s active site, disrupting downstream signaling cascades. Unlike broader-spectrum inhibitors, this compound minimizes off-target effects due to its unique binding kinetics, as demonstrated in competitive binding assays and crystallographic studies . To confirm its mechanism, researchers should employ techniques like surface plasmon resonance (SPR) for affinity measurements and RNA interference (RNAi) to validate pathway dependency .

Q. How can researchers validate the specificity of this compound for its target protein in cellular assays?

Specificity validation requires a multi-step approach:

- Negative Controls : Use cell lines lacking the target protein (e.g., CRISPR/Cas9 knockout models) to confirm absence of effect.

- Competitive Inhibition : Co-administer this compound with excess target protein or known ligands to observe dose-dependent reversibility.

- Proteomic Profiling : Conduct mass spectrometry-based interactome analysis to identify unintended binding partners . These methods ensure mechanistic clarity and reduce false positives in phenotypic screens.

Q. What experimental models are most suitable for studying the metabolic effects of this compound?

- In Vitro : Primary hepatocytes or adipocyte cell lines for acute metabolic responses (e.g., glucose uptake, lipid oxidation).

- In Vivo : Genetically modified murine models (e.g., high-fat diet-induced obesity) to assess systemic metabolic impacts.

- Ex Vivo : Tissue explants for real-time metabolic flux analysis using Seahorse technology . Triangulating data across models enhances translational relevance and controls for model-specific artifacts.

Advanced Research Questions

Q. How should researchers design experiments to address contradictory findings regarding this compound’s efficacy across different cell lines?

Contradictions often arise from genetic heterogeneity or microenvironmental factors. Mitigate this by:

- Stratified Analysis : Group cell lines by genetic biomarkers (e.g., target protein expression levels) using RNA-seq or flow cytometry.

- Cross-Validation : Replicate findings in isogenic cell lines (wild-type vs. mutant) to isolate genetic contributors.

- Microenvironment Control : Standardize culture conditions (e.g., hypoxia, nutrient availability) to reduce confounding variables . Statistical power analysis should guide sample sizes to ensure reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- Bootstrap Resampling : Estimate confidence intervals for dose-response parameters to account for variability.

- Synergy Analysis : Use the Chou-Talalay method for combination therapy studies to quantify additive vs. synergistic effects . Raw data should be archived with metadata (e.g., plate maps, instrument calibration logs) to facilitate reanalysis .

Q. How can the potential off-target effects of this compound be systematically assessed in high-throughput screening?

- Chemical Proteomics : Use affinity-based pulldown assays with this compound-conjugated beads to capture interacting proteins.

- Phenotypic Deconvolution : Pair siRNA screens with this compound treatment to identify genes whose knockdown rescues or exacerbates effects.

- Machine Learning : Train models on chemogenomic libraries to predict off-target interactions based on structural fingerprints .

Q. What methodologies are effective in elucidating the downstream signaling pathways modulated by this compound?

- Phosphoproteomics : Time-resolved LC-MS/MS to map kinase activation dynamics.

- Transcriptomic Profiling : Single-cell RNA sequencing to resolve heterogeneous cellular responses.

- Pathway Enrichment : Tools like GSEA or Ingenuity Pathway Analysis (IPA) to identify overrepresented pathways . Integrate multi-omics datasets to construct dynamic network models of signaling crosstalk.

Q. How should longitudinal studies be structured to evaluate the long-term impacts of this compound on cellular growth dynamics?

- Time-Lapse Microscopy : Track proliferation and apoptosis in real-time using fluorescent reporters (e.g., FUCCI system).

- Clonogenic Assays : Quantify long-term survival and colony-forming capacity post-treatment.

- Metabolic Memory Analysis : Assess persistent effects after drug withdrawal via metabolomic profiling . Ethical considerations include monitoring for adaptive resistance mechanisms and ensuring humane endpoints in animal studies .

Q. Methodological Best Practices

- Data Reproducibility : Archive raw datasets, analysis code, and experimental protocols in repositories like Zenodo or Figshare .

- Ethical Compliance : Obtain institutional review for studies involving human-derived cells or animal models .

- Interdisciplinary Collaboration : Engage bioinformaticians and statisticians early in experimental design to optimize analytical workflows .

属性

IUPAC Name |

N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O3/c23-18-8-4-5-9-20(18)26-21(14-19(25-26)15-6-2-1-3-7-15)24-22(28)16-10-12-17(13-11-16)27(29)30/h1-14H,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAZLURTFMCAHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469659 | |

| Record name | VU 1545 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890764-63-3 | |

| Record name | VU 1545 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。